molecular formula C23H15F3N4O2S B304013 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide

Cat. No. B304013
M. Wt: 468.5 g/mol
InChI Key: LRIHRKPPTQICKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets in the body. The compound has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, which play a role in the development and progression of various diseases. Additionally, the compound has been shown to modulate the activity of certain receptors, such as G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide have been extensively studied in various in vitro and in vivo models. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, the compound has been shown to modulate the activity of various signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway, which play a role in various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide in lab experiments include its high potency, selectivity, and specificity for certain molecular targets. Additionally, the compound has a relatively low toxicity profile, making it suitable for use in preclinical studies. However, the limitations of using this compound in lab experiments include its high cost and limited availability, which may hinder its widespread use in scientific research.

Future Directions

There are several future directions for research on 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide. One potential area of interest is the development of novel drug candidates based on the structure of this compound. Additionally, further research is needed to elucidate the molecular targets and signaling pathways involved in the mechanism of action of this compound. Furthermore, the compound's potential applications in other fields, such as agriculture and materials science, warrant further investigation.

Synthesis Methods

The synthesis method of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide involves several steps. The starting materials include 2-cyanophenylacetic acid, 4-methoxybenzaldehyde, trifluoromethylpyridine, and potassium thiocyanate. The reaction involves the use of a catalyst, such as copper(II) acetate, and a solvent, such as acetic acid. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and reduce inflammation.

properties

Product Name

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide

Molecular Formula

C23H15F3N4O2S

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C23H15F3N4O2S/c1-32-16-8-6-14(7-9-16)20-10-18(23(24,25)26)17(12-28)22(30-20)33-13-21(31)29-19-5-3-2-4-15(19)11-27/h2-10H,13H2,1H3,(H,29,31)

InChI Key

LRIHRKPPTQICKG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=CC=C3C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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